molecular formula C13H16ClN5OS B5421511 N-(5-chloro-2-pyridinyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(5-chloro-2-pyridinyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No.: B5421511
M. Wt: 325.82 g/mol
InChI Key: KSOBIMXLFYXFTO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in laboratory experiments due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in tumor cells, leading to their death.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and has a high level of purity. Additionally, this compound has been shown to be stable under various conditions, making it a suitable candidate for long-term experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for the use of N-(5-chloro-2-pyridinyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide in scientific research. One potential area of focus is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, future research could explore the use of this compound in combination with other drugs to enhance its effectiveness.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 2-(4,5-diethyl-1H-1,2,4-triazol-3-ylthio)acetic acid with 5-chloro-2-bromopyridine in the presence of a suitable base.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to possess significant anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5OS/c1-3-11-17-18-13(19(11)4-2)21-8-12(20)16-10-6-5-9(14)7-15-10/h5-7H,3-4,8H2,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOBIMXLFYXFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1CC)SCC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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